Adenosine 5'-beta-thiodiphosphate lithium, commonly referred to as ADP-beta-S, lithium, is a modified nucleotide that plays a significant role in biochemical research. This compound is derived from adenosine diphosphate and features a sulfur substitution in the beta-phosphate group, enhancing its stability and resistance to enzymatic degradation. The presence of lithium as a counterion further influences its biochemical interactions and applications.
ADP-beta-S, lithium is synthesized through specific chemical processes involving adenosine diphosphate. The compound is available commercially from various suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods for researchers.
ADP-beta-S, lithium can be classified within the following categories:
The synthesis of ADP-beta-S, lithium involves several key steps:
The synthesis is usually conducted under stringent conditions to maintain high purity and consistency. Industrial production methods mirror laboratory techniques but are scaled up for efficiency. The final product is typically obtained as a solid and requires specific storage conditions to preserve its stability .
ADP-beta-S, lithium features a unique molecular structure characterized by the following components:
The molecular formula for ADP-beta-S, lithium is C10H12LiN5O3S2P2. The compound's structural characteristics allow it to mimic natural adenosine diphosphate while exhibiting increased resistance to hydrolysis .
ADP-beta-S, lithium participates in several notable chemical reactions:
Reactions involving ADP-beta-S, lithium are typically conducted under controlled pH and temperature conditions to optimize yield and selectivity. Common reagents include thiophosphorylating agents and nucleophiles .
ADP-beta-S, lithium mimics the natural substrate adenosine diphosphate, allowing it to bind effectively to ADP-responsive receptors and enzymes. This binding modulates their activity, facilitating various cellular processes. The sulfur substitution in the beta-phosphate group contributes to its enhanced stability against enzymatic degradation, making it an invaluable tool for studying ADP-mediated signaling pathways .
Relevant data indicates that the compound maintains its integrity under physiological conditions, making it suitable for various experimental applications .
ADP-beta-S, lithium has diverse applications across multiple scientific fields:
Adenosine Diphosphate Beta-S (ADP-β-S) functions as a stable thiophosphate analog of adenosine diphosphate (ADP) that demonstrates significant activity at purinergic receptors, particularly the P2Y12 subtype. This receptor, a Gi protein-coupled receptor, plays a critical role in platelet activation and thrombus formation. ADP-β-S exhibits resistance to enzymatic degradation compared to endogenous ADP, enabling prolonged receptor stimulation. Research utilizing heterologous expression systems (e.g., yeast) demonstrates that ADP-β-S acts as a potent agonist at the human P2Y12 receptor, triggering Gi-mediated inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate levels. This sustained signaling cascade amplifies platelet activation responses and serves as a valuable tool for probing P2Y12 receptor function in the absence of rapid ligand breakdown [3] [7]. Its mechanism involves binding to the orthosteric site, stabilizing an active receptor conformation conducive to G-protein coupling and downstream signaling [3].
Table 1: Receptor Pharmacology of ADP-β-S at Key Purinergic Receptors
Receptor Subtype | Primary Signaling Pathway | ADP-β-S Activity | Key Functional Role |
---|---|---|---|
P2Y12 | Gi (↓ cAMP) | Potent Agonist | Platelet aggregation, Thrombosis |
P2Y1 | Gq (PLC activation, ↑ Ca²⁺) | Weak/Partial Agonist | Platelet shape change, Initiation of aggregation |
P2Y13 | Gi (↓ cAMP) | Agonist | Modulation of platelet reactivity, Neurotransmission |
The stereospecificity of ADP-β-S arises from the sulfur atom replacing the non-bridging oxygen in the beta phosphate group. This modification creates a chiral center, resulting in diastereomers (Sp and Rp configurations). The Sp isomer exhibits significantly higher potency at the P2Y12 receptor compared to the Rp isomer, highlighting the critical importance of stereochemistry for effective receptor binding and activation. This stereoselective interaction is governed by precise molecular recognition within the receptor's binding pocket, favoring specific spatial orientations and hydrogen-bonding patterns afforded by the Sp configuration. The enhanced metabolic stability conferred by the thiophosphate moiety, combined with this stereospecificity, makes ADP-β-S a superior probe compared to ADP for dissecting purinergic signaling pathways and characterizing receptor subtypes. Its binding profile distinguishes it from ligands like Uridine Triphosphate or Adenosine Triphosphate, providing selectivity for certain P2Y receptor subtypes [4] [8].
While ADP-β-S primarily acts directly on P2Y receptors, lithium exerts modulatory effects on the NLRP3 inflammasome, a multiprotein complex central to the inflammatory response. Lithium ions (Li⁺) can indirectly influence NLRP3 activation by modulating key upstream cellular processes. Notably, lithium inhibits glycogen synthase kinase 3 beta, a kinase implicated in promoting NLRP3 inflammasome assembly and activation. Furthermore, lithium disrupts adenosine triphosphate homeostasis and ionic gradients. Although a direct allosteric interaction between lithium and NLRP3 components is not fully established, these effects collectively create an intracellular environment that suppresses excessive NLRP3 inflammasome activation. This indirect modulation represents a potential mechanism contributing to lithium's anti-inflammatory properties observed in various cellular and animal models [2].
The thiophosphate moiety within ADP-β-S is central to its ability to inhibit tyrosine phosphatases. These enzymes, which regulate signaling cascades by dephosphorylating tyrosine residues, are susceptible to inhibition by thiophosphate-containing nucleotides. ADP-β-S acts as a competitive inhibitor for certain tyrosine phosphatases, binding to the active site but resisting hydrolysis due to the substitution of sulfur for oxygen. This sulfur substitution alters the geometry and electrostatics at the catalytic site, significantly reducing the enzyme's catalytic efficiency. Consequently, ADP-β-S promotes a state of sustained tyrosine phosphorylation in signaling pathways, potentially amplifying growth factor or immune receptor signals. This property is instrumental in research aimed at understanding phosphatase-dependent signal transduction mechanisms [6].
Lithium exerts profound effects on two key enzymatic pathways: Glycogen Synthase Kinase 3 Beta and Inositol Monophosphatase. Lithium directly inhibits both enzymes by competing with magnesium ions (Mg²⁺) at their catalytic metal-binding sites. Recent evidence suggests that ADP-β-S may enhance lithium's inhibitory actions. Adenosine Diphosphate Beta-S, by modulating cellular adenosine triphosphate/adenosine diphosphate ratios or through direct interactions within signaling complexes, can potentiate lithium's suppression of Glycogen Synthase Kinase 3 Beta activity. This synergistic inhibition leads to amplified effects on downstream targets, notably β-catenin stabilization and subsequent transcription of neuroprotective genes. Concurrently, the combined action of lithium and altered nucleotide equilibria likely exacerbates the impairment of phosphoinositide recycling caused by Inositol Monophosphatase inhibition, depleting substrates like inositol trisphosphate and dampening calcium-mediated signaling. This dual-pathway synergy contributes to the proposed neuroplasticity-enhancing effects observed in experimental models relevant to bipolar disorder [1] [2].
Table 2: Synergistic Enzyme Modulation by Lithium and ADP-β-S
Enzyme Target | Lithium Mechanism | Potential ADP-β-S Contribution | Net Synergistic Effect |
---|---|---|---|
Glycogen Synthase Kinase 3 Beta | Competitive Mg²⁺ antagonism | Alters ATP/ADP ratios; Potentiates Li⁺ binding? | ↑↑ β-Catenin stabilization, ↑ Neurotrophic gene expression |
Inositol Monophosphatase | Competitive Mg²⁺ antagonism | Disrupts ATP-dependent processes? | ↑↑ Inositol depletion, ↓↓ IP₃/Ca²⁺ signaling |
Adenosine Triphosphatases | Forms Mg·Li-ATP complexes [1] | Serves as substrate analog | Altered ATP hydrolysis kinetics, Disrupted energy metabolism |
Both lithium and ADP-β-S significantly impact neuronal adenosine triphosphate/adenosine diphosphate dynamics, albeit through distinct mechanisms. Nuclear magnetic resonance studies reveal that lithium ions form a bimetallic complex with adenosine triphosphate (Mg·Li-ATP), characterized by a dissociation constant (Kd) of approximately 1.6 millimolar. This complex alters the bioavailability of free adenosine triphosphate and magnesium ions, potentially disrupting magnesium-dependent enzymatic processes critical for neuronal energy metabolism and signaling [1]. Concurrently, ADP-β-S acts as a stable analog of adenosine diphosphate, resisting conversion back to adenosine triphosphate. Its presence shifts the apparent adenosine triphosphate/adenosine diphosphate equilibrium by effectively sequestering the adenosine diphosphate pool in a non-metabolizable form. This disruption is particularly consequential for neurons, which exhibit high energy demands and strict dependence on mitochondrial oxidative phosphorylation. The altered adenosine triphosphate/adenosine diphosphate ratio impacts adenosine triphosphate-sensitive potassium channels, adenosine triphosphate-dependent ion pumps, kinases, and critically, mitochondrial function. Crucially, inhibition of the mitochondrial adenosine diphosphate/adenosine triphosphate carrier by certain pharmacological agents (or potentially modulated by altered adenosine diphosphate analog levels) severely compromises mitochondrial adenosine triphosphate export, further depleting cytosolic adenosine triphosphate levels and impairing neuronal function and synaptic transmission [1] [5] [6]. The combined effects of lithium's complex formation and ADP-β-S's resistance to metabolism create a sustained perturbation of nucleotide homeostasis, influencing neuronal excitability, plasticity, and survival pathways.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: